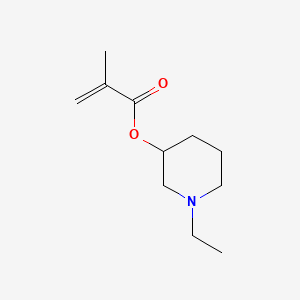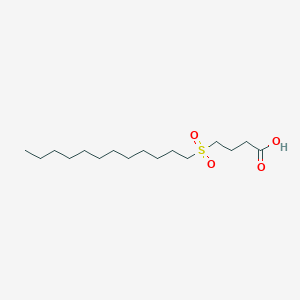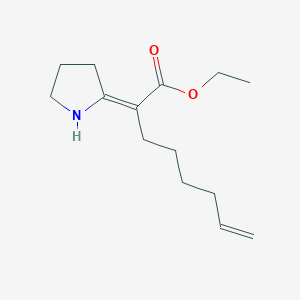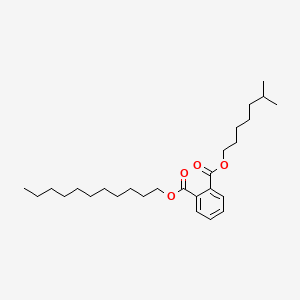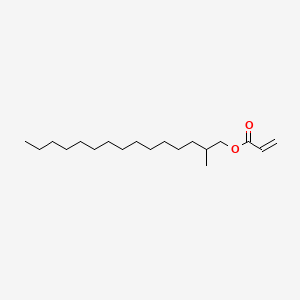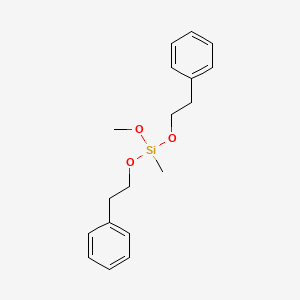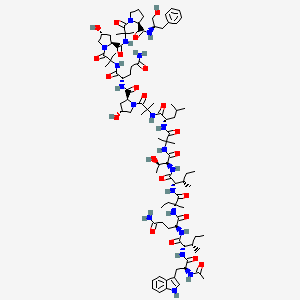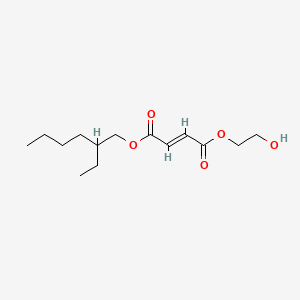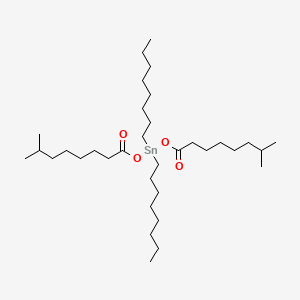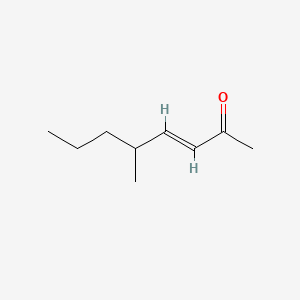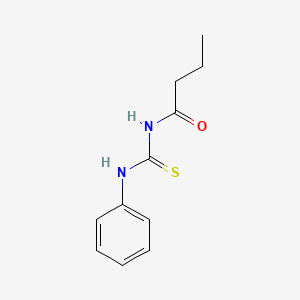
N-(phenylcarbamothioyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(phenylcarbamothioyl)butanamide is an organic compound with the molecular formula C11H14N2OS It is a thiourea derivative, characterized by the presence of a phenylcarbamothioyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(phenylcarbamothioyl)butanamide can be synthesized through the reaction of butanoyl chloride with phenylthiourea. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamothioyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and phenylthiourea.
Oxidation: Oxidative conditions can convert the thiourea moiety to a corresponding sulfonyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Butanoic acid and phenylthiourea.
Oxidation: Sulfonyl derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiourea moiety, which can interact with various biological targets.
Medicine: Explored for its potential anticancer properties, particularly against breast cancer cells.
Industry: Evaluated as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(phenylcarbamothioyl)butanamide involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. In biological systems, the compound may interact with proteins and enzymes, potentially disrupting their normal function and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(phenylcarbamothioyl)benzamide: Similar structure but with a benzamide backbone instead of butanamide.
N-(phenylcarbamothioyl)-4-bromobenzamide: Contains a bromine substituent on the phenyl ring.
N-(phenylcarbamothioyl)-4-fluorobenzamide: Contains a fluorine substituent on the phenyl ring.
Uniqueness
N-(phenylcarbamothioyl)butanamide is unique due to its butanamide backbone, which may confer different physical and chemical properties compared to its benzamide counterparts. This structural difference can influence its reactivity, solubility, and biological activity, making it a distinct compound of interest for various applications.
Properties
CAS No. |
21258-35-5 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(phenylcarbamothioyl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
FBNNFJLJINLWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
